3',4'-Difluoro-5'-nitroacetophenone
Overview
Description
3’,4’-Difluoro-5’-nitroacetophenone is a chemical compound with the molecular formula C8H5F2NO3 and a molecular weight of 201.13 g/mol. It is widely used in various scientific experiments and is known for its unique chemical properties.
Preparation Methods
The synthesis of 3’,4’-Difluoro-5’-nitroacetophenone typically involves the nitration of 3’,4’-difluoroacetophenone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3’,4’-Difluoro-5’-nitroacetophenone undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’,4’-Difluoro-5’-nitroacetophenone is used in a variety of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and inhibition, particularly those involving nitro and fluoro groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, where its specific reactivity is advantageous.
Mechanism of Action
The mechanism of action of 3’,4’-Difluoro-5’-nitroacetophenone involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluoro groups can influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, protein binding, and other biochemical pathways .
Comparison with Similar Compounds
3’,4’-Difluoro-5’-nitroacetophenone can be compared with other similar compounds, such as:
3’,5’-Difluoro-4’-nitroacetophenone: Similar in structure but with different positions of the nitro and fluoro groups, leading to different reactivity and applications.
4’-Nitroacetophenone: Lacks the fluoro groups, resulting in different chemical properties and reactivity.
3’,4’-Difluoroacetophenone: Lacks the nitro group, making it less reactive in certain types of chemical reactions.
The uniqueness of 3’,4’-Difluoro-5’-nitroacetophenone lies in its combination of nitro and fluoro groups, which confer distinct electronic and steric properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-difluoro-5-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)5-2-6(9)8(10)7(3-5)11(13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVPEPDSYDNELH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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